tert-butyl N-(1-amino-3-hydroxypropan-2-yl)carbamate
Overview
Description
“tert-butyl N-(1-amino-3-hydroxypropan-2-yl)carbamate” is a chemical compound with the CAS Number: 1429913-75-6 . It has a molecular weight of 190.24 . The compound is stored at room temperature and is in powder form .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, related compounds such as tert-butyl carbamate have been synthesized using palladium-catalyzed reactions .Molecular Structure Analysis
The InChI code for the compound is 1S/C8H18N2O3/c1-8(2,3)13-7(12)10-6(4-9)5-11/h6,11H,4-5,9H2,1-3H3,(H,10,12) . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
The compound is a powder that is stored at room temperature . It has a molecular weight of 190.24 .Scientific Research Applications
Photocatalysis in Organic Synthesis
Photoredox-catalyzed amination of o-hydroxyarylenaminones using a versatile amidyl-radical precursor, tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, demonstrates the compound's role in the synthesis of 3-aminochromones. This method allows for the construction of diverse amino pyrimidines, indicating a broad application in organic synthesis and material science (Wang et al., 2022).
Enantioselective Synthesis
The enantioselective synthesis of β-alanine derivatives, utilizing tert-butyl bromoacetate in a series of reactions, highlights its utility in producing β-analogues of aromatic amino acids. This showcases the compound's significance in creating enantiomerically pure substances, essential for pharmaceutical applications (Arvanitis et al., 1998).
Diels-Alder Reactions
tert-Butyl N-(3-methyl-3-butenyl)-N-(2furyl)carbamate's involvement in Diels‐Alder reactions to produce hexahydroindolinones emphasizes its role in synthetic organic chemistry, particularly in constructing complex cyclic structures. This application is crucial for the development of new materials and drug discovery (Padwa et al., 2003).
Natural Product Synthesis
The synthesis of intermediates for natural products, such as the intermediate of jaspine B, from L-Serine demonstrates the compound's application in the synthesis of bioactive molecules. This underlines its importance in the field of medicinal chemistry and drug synthesis (Tang et al., 2014).
Chemoselective Transformations
The transformation of amino protecting groups via tert-butyldimethylsilyl carbamates illustrates the compound's application in protecting group strategies in synthetic chemistry. This is essential for the step-wise construction of complex molecules, highlighting its utility in pharmaceutical and synthetic organic chemistry (Sakaitani & Ohfune, 1990).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-(1-amino-3-hydroxypropan-2-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O3/c1-8(2,3)13-7(12)10-6(4-9)5-11/h6,11H,4-5,9H2,1-3H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFWQCDBEALMAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1429913-75-6 | |
Record name | tert-butyl N-(1-amino-3-hydroxypropan-2-yl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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